2'-(2,2,2-Trifluoroethoxy)acetophenone

Description

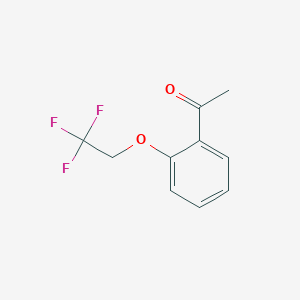

2'-(2,2,2-Trifluoroethoxy)acetophenone (IUPAC name: 1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanone) is an aromatic ketone featuring a trifluoroethoxy (-OCH₂CF₃) substituent at the ortho position of the acetophenone backbone. This electron-withdrawing group significantly influences the compound’s reactivity and physical properties. Synthetically, it is prepared via alkylation of 2-hydroxyacetophenone with 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) in the presence of a base such as sodium hydride, yielding a pale yellow solid with a 71% efficiency . Its molecular formula is C₁₀H₉F₃O₂, and it serves as a key intermediate in pharmaceuticals, such as antiarrhythmic agents (e.g., Flecainide derivatives) .

Properties

IUPAC Name |

1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-7(14)8-4-2-3-5-9(8)15-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIGQXCXQQNEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(2,2,2-Trifluoroethoxy)acetophenone typically involves the reaction of acetophenone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of 2’-(2,2,2-Trifluoroethoxy)acetophenone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2’-(2,2,2-Trifluoroethoxy)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Flecainide Intermediate

One of the primary applications of 2'-(2,2,2-Trifluoroethoxy)acetophenone is as an intermediate in the synthesis of Flecainide, an antiarrhythmic medication used to treat certain types of heart rhythm disorders. The compound's trifluoroethoxy group enhances its pharmacological properties and stability .

Organic Synthesis

Synthesis of Complex Organic Molecules

The compound serves as a versatile building block in organic synthesis. Its unique trifluoroethoxy moiety allows for the introduction of fluorinated groups into larger organic frameworks, which is valuable for developing new pharmaceuticals and agrochemicals. The use of this compound can lead to improved biological activity and selectivity.

Material Science

Fluorinated Polymers

In material science, 2'-(2,2,2-Trifluoroethoxy)acetophenone is utilized in the production of fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and sealants that require durability under harsh conditions .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the effectiveness of using 2'-(2,2,2-Trifluoroethoxy)acetophenone as an intermediate in synthesizing fluorinated derivatives of known pharmaceuticals. The introduction of trifluoroethoxy groups significantly increased the compounds' lipophilicity and bioavailability.

| Compound | Activity | Reference |

|---|---|---|

| Fluorinated Analogue A | Anti-inflammatory | |

| Fluorinated Analogue B | Antimicrobial |

Case Study 2: Development of Coatings

Research on fluorinated polymers derived from this compound showed that they possess superior water-repellency and stain resistance compared to non-fluorinated counterparts. These properties make them ideal for protective coatings in various industries.

| Property | Fluorinated Polymer | Non-Fluorinated Polymer |

|---|---|---|

| Water Contact Angle | 120° | 80° |

| Stain Resistance | High | Moderate |

Mechanism of Action

The mechanism of action of 2’-(2,2,2-Trifluoroethoxy)acetophenone involves its interaction with specific molecular targets. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2'-(2,2,2-Trifluoroethoxy)acetophenone with structurally related acetophenone derivatives:

Key Findings :

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoroethoxy group (-OCH₂CF₃) enhances electrophilicity at the ketone position compared to methoxy (-OCH₃) or methyl (-CF₃) groups, facilitating nucleophilic additions or condensations .

- Positional Isomerism : Ortho-substituted derivatives (e.g., 2'-trifluoroethoxy) exhibit steric hindrance, reducing reactivity in some cases compared to para-substituted analogs .

Synthetic Utility: Trifluoroethoxy-substituted acetophenones are pivotal in synthesizing antiplasmodial chalcones and antiarrhythmic agents . Bis-trifluoroethoxy derivatives (e.g., 2,5-bis-substituted) enable multi-step functionalization for complex drug molecules .

Pharmaceutical intermediates like 2'-(2,2,2-Trifluoroethoxy)acetophenone are typically handled under inert conditions to preserve reactivity .

Biological Activity

2'-(2,2,2-Trifluoroethoxy)acetophenone is a fluorinated derivative of acetophenone that has garnered attention for its potential biological activities. Fluorinated compounds are known to exhibit unique properties due to the electronegative nature of fluorine, which can enhance their biological interactions. This article reviews the biological activity of 2'-(2,2,2-trifluoroethoxy)acetophenone, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2'-(2,2,2-trifluoroethoxy)acetophenone is C₉H₇F₃O₂. Its structure features a phenyl ring substituted with a trifluoroethoxy group at the ortho position relative to the acetophenone moiety. This substitution is significant as it influences the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2'-(2,2,2-trifluoroethoxy)acetophenone possess antimicrobial properties. For instance, studies have shown that fluorinated acetophenones exhibit activity against various microorganisms including Gram-positive and Gram-negative bacteria. The presence of the trifluoroethoxy group may enhance the compound's ability to penetrate bacterial membranes and disrupt cellular processes .

Anticancer Activity

Fluorinated compounds are often explored for their anticancer potential. A study on related acetophenone derivatives demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, certain derivatives exhibited IC50 values ranging from 25 µM to 70 µM against MCF-7 cells .

Antiplasmodial Activity

Another area of interest is the antiplasmodial activity of chalcones containing trifluoroethoxy groups. Research has shown that these compounds can inhibit Plasmodium falciparum growth in vitro. Specifically, chalcones with trifluoroethoxy substitutions at specific positions on the phenyl ring demonstrated significant antiplasmodial activity with IC50 values as low as 6 µg/mL . This suggests that 2'-(2,2,2-trifluoroethoxy)acetophenone may also possess similar activity.

The biological mechanisms underlying the activity of 2'-(2,2,2-trifluoroethoxy)acetophenone are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Membrane Disruption : The lipophilic nature of fluorinated compounds may allow them to integrate into lipid membranes, leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

- Cytotoxicity Against MCF-7 Cells : A study evaluated various acetophenone derivatives for their cytotoxic effects on MCF-7 cells. The results indicated that those with trifluoroethoxy substitutions exhibited significant inhibition of cell viability at concentrations ranging from 25 µM to 70 µM .

| Compound | IC50 (µM) |

|---|---|

| Compound A | 25 |

| Compound B | 40 |

| Compound C | 70 |

- Antiplasmodial Activity : In another investigation involving chalcones with trifluoroethoxy groups, two specific chalcones showed potent antiplasmodial activity with IC50 values of 6 µg/mL and 8 µg/mL respectively .

| Chalcone | IC50 (µg/mL) |

|---|---|

| Chalcone X | 6 |

| Chalcone Y | 8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.